Tetrabromobisphenol A

Description

Contextualizing Brominated Flame Retardants and Their Environmental Significance

Brominated flame retardants (BFRs) are a class of chemical compounds containing bromine that are added to a variety of materials to inhibit or slow the spread of fire. eurasianjournals.comnih.gov They are utilized in numerous consumer and industrial products, including electronics, furniture, textiles, and building materials. nih.govnih.gov The primary function of BFRs is to reduce the flammability of these products, thereby enhancing fire safety.

However, the very properties that make BFRs effective flame retardants, such as their chemical stability, also contribute to their environmental persistence. nih.govacs.org Many BFRs are known to be persistent, bioaccumulative, and toxic. nih.goveuropa.eu These compounds can leach from products during their use and disposal, leading to contamination of air, water, soil, and sediment. nih.goveuropa.eu Due to their persistence, BFRs can remain in the environment for extended periods, leading to their detection in various environmental compartments and even in wildlife and human tissues. nih.govacs.org The environmental presence of BFRs has raised concerns due to observed toxic effects in some cases, including endocrine disruption. nih.gov

Global Production and Applications of Tetrabromobisphenol A

This compound stands out as one of the most widely produced and used brominated flame retardants globally. who.intbsef.comresearchgate.net Global production has been estimated to be in the hundreds of thousands of tonnes annually. who.intospar.org While it is no longer produced in the European Union, major manufacturing of TBBPA occurs in countries such as China, Israel, Japan, Jordan, and the United States. who.intbsef.com

TBBPA has two primary modes of application: as a reactive flame retardant and as an additive flame retardant.

Reactive Use: The majority of TBBPA, over 90%, is used as a reactive flame retardant. bsef.com In this application, TBBPA is chemically bound into the polymer matrix of materials like epoxy and polycarbonate resins. who.intwikipedia.org This is a key feature in the production of printed circuit boards (PCBs) found in a vast array of electronic devices. who.intbsef.com When used reactively, TBBPA becomes an integral part of the final material, which is intended to minimize its potential to leach into the environment. bsef.com

Additive Use: A smaller portion of TBBPA is used as an additive flame retardant. who.intbsef.com In this form, it is physically mixed with the polymer, such as in acrylonitrile-butadiene-styrene (ABS) plastics, which are used for the casings of electronic equipment like computers and televisions. who.intbsef.com

The following table provides a summary of the primary applications of TBBPA:

| Application Type | Percentage of Use | Primary Products |

| Reactive Flame Retardant | >90% | Printed Circuit Boards (in epoxy and polycarbonate resins) |

| Additive Flame Retardant | <10% | Casings for electronic equipment (in ABS plastics), furniture, textiles |

| Intermediate | - | Production of other flame retardants |

Evolution of Scientific Inquiry on this compound

Scientific investigation into this compound has evolved significantly over time, driven by its high production volume and detection in various environmental matrices. informaticsjournals.co.inresearchgate.net Initial research focused on understanding its fundamental properties and effectiveness as a flame retardant. As analytical techniques became more sophisticated, allowing for the detection of trace amounts of chemicals in the environment, the focus of scientific inquiry expanded.

Studies began to document the presence of TBBPA in different environmental compartments, including water, soil, sediment, and even in living organisms. researchgate.netnih.gov This led to a wave of research aimed at understanding its environmental fate, transport, and potential for bioaccumulation. tandfonline.comcanada.ca More recent scientific efforts have delved into the toxicological aspects of TBBPA, examining its potential effects on various organisms and biological systems. researchgate.netfrontiersin.orgmdpi.com The scientific community continues to investigate the degradation pathways of TBBPA and the potential impacts of its byproducts. researchgate.netau.dk There is also a growing body of research exploring potential alternatives to TBBPA. uml.edu

Scope and Objectives of the Academic Research Outline

The scope of academic research on this compound is broad, encompassing its entire lifecycle from production to its ultimate environmental fate. Key areas of investigation include:

Environmental Occurrence and Distribution: Monitoring TBBPA levels in various environmental media (air, water, soil, sediment) and biota to understand its distribution patterns. researchgate.netresearchgate.net

Environmental Fate and Transport: Studying the physical and chemical processes that govern the movement and transformation of TBBPA in the environment, including photolysis and biodegradation. ospar.orgtandfonline.comau.dk

Toxicology and Health Effects: Investigating the potential adverse effects of TBBPA on living organisms, including aquatic life and mammals, through both in vivo and in vitro studies. researchgate.netfrontiersin.orgmdpi.com

Human Exposure Assessment: Quantifying human exposure to TBBPA through various pathways such as diet, dust ingestion, and inhalation. researchgate.netnih.gov

Development of Analytical Methods: Creating and refining sensitive and accurate methods for the detection and quantification of TBBPA and its metabolites in complex matrices. researchgate.net

Remediation and Treatment Technologies: Exploring methods to remove or degrade TBBPA from contaminated environments. nih.govresearchgate.net

The primary objective of this extensive research is to build a comprehensive understanding of the potential risks associated with the widespread use of TBBPA. This knowledge is crucial for informing regulatory decisions, developing safer alternatives, and implementing strategies to mitigate any potential environmental and health impacts. au.dkuml.edu

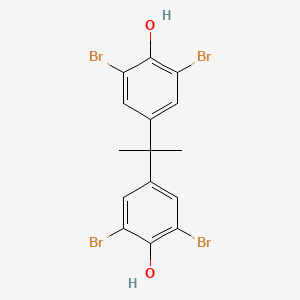

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEORPZCZECFIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026081 | |

| Record name | 3,3',5,5'-Tetrabromobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrabromobisphenol a is a white powder. A monomer for flame-retardant epoxy, polyester and polycarboante resins., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Off-white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | TETRABROMOBISPHENOL A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

~316 °C (decomposes at 200-300 °C) | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

178 °C | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), In water, 0.171 mg/L at 25 °C (non-ionic form, pH 3.05); 4.15 mg/L at 25 deg (pH 7.56); 30.5 mg/L at 25 deg (pH 7.99); 228 mg/L at 25 °C (pH 8.48); 1510 mg/L at 25 °C (pH 8.91), In water, 0.148 mg/L at pH 5; 1.26 mg/L at pH 7; 2.34 mg/L at pH 9, at 25 °C. In pure water, 0.063 mg/L at 21 °C; 0.24 mg/L at 25 °C, Soluble in ethanol, ether, benzene and chloroform, Soluble in oxygenated solvents. | |

| Record name | TETRABROMOBISPHENOL A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.2 kg/L at 4 °C, Relative density = 2.12, 2.18 | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.68X10-8 mm Hg at 25 °C | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropyl alcohol, White, crystalline powder | |

CAS No. |

79-94-7 | |

| Record name | TETRABROMOBISPHENOL A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrabromobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromobisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3',5,5'-Tetrabromobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOBISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI02RFC3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

356 to 363 °F (NTP, 1992), 179 °C, Bromine content = 58.4%; specific gravity = 2.17; melting point = 179-181 °C /Commercial product/ | |

| Record name | TETRABROMOBISPHENOL A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2',6,6'-Tetrabromobisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Distribution and Occurrence of Tetrabromobisphenol a

Sources and Pathways of Environmental Release

The release of TBBPA into the environment is exclusively from human activities and can occur at various stages of the lifecycle of products containing it, from manufacturing to disposal. canada.cascispace.com

The industrial production and processing of TBBPA are primary sources of its release into the environment. canada.ca Emissions can occur during its manufacture and when it is being incorporated into polymers. canada.ca These releases may enter the atmosphere or be discharged into wastewater systems. canada.ca While wastewater treatment facilities can sequester a significant portion of TBBPA into sludge, some release to surface water still occurs. canada.ca Consequently, elevated concentrations of TBBPA are often found in soil and sediment near manufacturing and processing plants. mdpi.comfederalregister.gov For instance, a manufacturing site in Shandong, China, showed soil concentrations ranging from 1.64 to 7,758 ng/g dry weight. iarc.fr Furthermore, byproducts generated during the industrial production of TBBPA have also been identified in the environment surrounding manufacturing facilities. rsc.org

Waste Electrical and Electronic Equipment (WEEE) represents a major reservoir and source of TBBPA in the environment. pops.int TBBPA is extensively used in electronic products, particularly in printed circuit boards and plastic casings for items like televisions and computers. iarc.frbsef.com The disposal and recycling of these products are significant pathways for environmental contamination. scispace.com Informal and unregulated e-waste dismantling and recycling operations, in particular, contribute to the discharge of TBBPA into the air, water, and soil. nih.govresearchgate.net Studies have found high concentrations of TBBPA in plastics recovered from WEEE, with some measurements reaching as high as 8,000 mg/kg. nih.gov The fine dust generated during recycling processes also shows a high potential for containing and dispersing TBBPA. acs.org

TBBPA is used in two primary ways: as a reactive flame retardant and as an additive one. bsef.com When used reactively, TBBPA is chemically bound to the polymer matrix, such as in epoxy resins for printed circuit boards, limiting its potential to leach out. bsef.comatamanchemicals.com However, when used as an additive, as in acrylonitrile-butadiene-styrene (ABS) plastics, it is physically mixed into the polymer and is not chemically bound. iarc.fratamanchemicals.com This allows TBBPA to leach, migrate, or evaporate from the consumer product over its lifetime. iarc.fratamanchemicals.com This leaching and abrasion from products like casings for electronics and appliances contribute to TBBPA levels in the environment, especially in indoor dust. scispace.comnih.gov

Environmental Compartmentalization and Global Presence

Once released, TBBPA is distributed among various environmental compartments, with its physicochemical properties dictating its ultimate fate. canada.ca Due to its tendency to adsorb to solids, it is predominantly found in soil and sediment. canada.cafederalregister.govcanada.ca

TBBPA enters aquatic systems through industrial wastewater discharges, effluents from wastewater treatment plants (WWTPs), and runoff from contaminated land. mdpi.comospar.org Due to its low to moderate water solubility and tendency to adsorb to particles, TBBPA released into water is expected to mainly partition to sediment (estimated at 96.4%). canada.ca Despite this, it is frequently detected in surface waters, suspended particulate matter (SPM), and sediments of rivers and lakes. mdpi.comnih.gov

Studies in China have documented its presence in various aquatic systems. For example, in the Weihe River Basin, TBBPA concentrations in surface water ranged from not detected (ND) to 12.279 ng/L. mdpi.com In another study encompassing Taihu Lake and its tributaries, TBBPA was found to have higher concentrations and detection frequencies in the suspended particulate matter. nih.gov Wastewater effluents are a continuous source, as WWTPs receive TBBPA from industrial and domestic sources and may not completely remove it during treatment. mdpi.comfederalregister.gov

Table 1: TBBPA Concentrations in Chinese Aquatic Environments

| Location | Environmental Matrix | Concentration Range | Mean Concentration |

|---|---|---|---|

| Weihe River Basin | Surface Water | ND - 12.279 ng/L | 0.937 ng/L |

| Fuhe River & Baiyang Lake | Water | 18.5 - 82.6 ng/L | - |

| A printed circuit board (PCB) plant, Eastern China | Indoor Air | 6.26–511 pg/m³ | - |

| Shenzen, China | Indoor Air | 12.3–1640 pg/m³ | - |

Data sourced from various environmental monitoring studies in China. mdpi.comnih.gov

Soils and sewage sludge are significant sinks for TBBPA. mdpi.com Contamination of terrestrial environments occurs through atmospheric deposition of TBBPA released from industrial sites and the land application of sewage sludge from WWTPs. federalregister.govregulations.govnih.gov TBBPA adsorbs strongly to soil particles, particularly those with high organic matter content, which limits its mobility but contributes to its persistence in the soil. canada.caregulations.gov

High concentrations are typically found in soils near industrial sources and e-waste recycling sites. mdpi.commdpi.com For example, soil from an industrial site in East China had TBBPA concentrations ranging from 0.025 to 78.6 ng/g, while concentrations in South China were higher, between 29.98 and 165.79 ng/g. mdpi.com The practice of amending agricultural soil with sewage sludge is a key pathway for introducing TBBPA into terrestrial and potentially agricultural environments. regulations.govnih.gov In anaerobic digester sludge, TBBPA can biotransform, and once applied to land, it can become incorporated into the soil matrix as bound residue. regulations.gov

Table 2: TBBPA Concentrations in Terrestrial Environments

| Location | Environmental Matrix | Concentration Range |

|---|---|---|

| South China | Soil | 29.98 - 165.79 ng/g |

| East China (Industrial Site) | Soil | 0.025 - 78.6 ng/g |

| South Korea (Farmlands) | Soil | 4.4 ng/g (detected) |

Data sourced from environmental monitoring studies in Asia. mdpi.com

Atmospheric Environments (Indoor and Outdoor Dust, Air)

Tetrabromobisphenol A (TBBPA) is found in various atmospheric environments, including indoor and outdoor dust and air. Its presence in these matrices is primarily due to its use as a flame retardant in a wide range of consumer and industrial products.

Indoor and Outdoor Dust

Dust is a significant reservoir for TBBPA in both indoor and outdoor settings. Numerous studies have documented its presence, often at higher concentrations indoors, which is attributed to the abundance of TBBPA-containing products in homes, offices, and vehicles.

Research conducted in Birmingham, UK, revealed median TBBPA concentrations of 62 ng/g in home dust and 36 ng/g in office dust. upmc.fracs.org A study in an e-waste recycling area in Southeast China reported a mean concentration of 3435 ng/g in indoor dust, which was higher than the 1998 ng/g found in outdoor dust. nih.govnih.gov Similarly, a study in South Korea found TBBPA concentrations in indoor dust ranging from 78.87 to 463.81 ng/g. nih.gov In Beijing, China, office dust showed a higher TBBPA concentration (26.7 ng/g) compared to homes. nih.gov A broader study across twelve countries highlighted that the highest TBBPA concentration in house dust was found in China (2300 ng/g dw). nih.gov

The concentration of TBBPA can vary significantly depending on the specific indoor microenvironment. For instance, the study in Birmingham found substantially higher levels of some flame retardants in car dust compared to homes and offices, although TBBPA concentrations in car dust were lower. upmc.fracs.org

Air

Due to its low vapor pressure, TBBPA tends to associate with particulate matter in the atmosphere. upmc.fr Consequently, its concentrations in the air are generally lower than in dust. Studies have consistently shown that indoor air contains higher levels of TBBPA compared to outdoor air. nih.gov

In a study conducted in Birmingham, UK, the median TBBPA concentration in indoor air from homes was 15 pg/m³, while in offices it was 11 pg/m³. upmc.fracs.org In contrast, the median concentration in outdoor air was significantly lower at 1 pg/m³. upmc.fracs.org Higher levels have been recorded in other regions. For example, indoor air from a printed circuit board plant in Eastern China had TBBPA concentrations ranging from 6.26 to 511 pg/m³. mdpi.com Even higher levels, from 12.3 to 1640 pg/m³, were found in indoor air in Shenzhen, China. nih.govmdpi.com At an electronic equipment recycling plant, the amount of TBBPA found in the air was 13.8 ng/m³. researchgate.net A single archived air filter sample from the Russian Arctic showed a TBBPA concentration of 70 pg/m³. ospar.org

Biotic Matrices (Aquatic Organisms, Terrestrial Wildlife, Plants)

TBBPA has been detected in a variety of living organisms, indicating its bioavailability and potential for bioaccumulation in different ecosystems.

Aquatic Organisms

TBBPA is frequently detected in aquatic environments and can accumulate in organisms such as invertebrates and fish. canada.ca In the North Sea, TBBPA has been found in common whelk, sea star, hermit crab, whiting, and cod. inbo.be A study in the Dongjiang River in southern China detected TBBPA in the majority of fish samples. epa.gov In a meta-analysis of TBBPA concentrations in fish fillets, the levels varied across different studies. researchgate.net For instance, TBBPA has been detected in bluegill sunfish, rainbow trout, and fathead minnow. pollutiontracker.org Copepods, a type of zooplankton, have also been shown to be sensitive to TBBPA exposure. nih.gov

Concentrations can vary widely depending on the species and location. For example, in a study of aquatic species, TBBPA concentrations ranged from 350 to 1970 pg/g wet weight, with invertebrates showing higher concentrations than fish. researchgate.net In lake trout from Lake Ontario, derivatives of TBBPA were found in concentrations ranging from 0.2 to 1.7 µg/kg wet weight. canada.ca

Terrestrial Wildlife

The primary route of TBBPA exposure for terrestrial wildlife is expected to be through ingestion, as the compound tends to partition to soils and sediments. federalregister.gov While TBBPA itself has been below detection limits in some Canadian wildlife like polar bears and snapping turtles, its derivatives have been found. canada.ca For example, TBBPA derivatives were detected in the eggs of herring gulls from the Great Lakes at concentrations of 0.08–0.56 µg/kg wet weight. canada.ca In a study on a terrestrial food chain, the biomagnification factor for the grain to spotted dove food chain was less than one. ospar.org

Plants

Plants can absorb TBBPA from their growth medium, with accumulation patterns varying between different plant parts. Studies have shown that TBBPA can be taken up by the root systems of plants and then translocated to other tissues. researchgate.net

In a hydroponic experiment with maize, TBBPA accumulated in the roots and was translocated to the stems, with the distribution being in the order of root >> stem > leaf. nih.govresearchgate.net The concentration of TBBPA in the roots was 1.45 µg/g and 0.89 µg/g in maize grown in solutions with pH 5.8 and pH 7.0, respectively, while in the stems, the concentrations were 8.45 ng/g and 6.34 ng/g. nih.govresearchgate.net Another study on coontail (Ceratophyllum demersum L.) showed that the concentration of TBBPA in the plant increased with its concentration in the growth solution. nih.gov Research on cabbage and another plant species indicated that both could uptake TBBPA, with cabbage showing a greater ability to accumulate the compound. researchgate.net However, in some environmental samples of reed and Callitrichaceae, TBBPA was either not detected or was below the method's limit of quantitation. researchgate.net

Environmental Fate and Transport of Tetrabromobisphenol a

Bioaccumulation and Bioconcentration in Organisms and Food Webs

TBBPA has demonstrated the potential to accumulate in living organisms, a process influenced by its physicochemical properties and the specific characteristics of the ecosystem. ospar.org

Aquatic Bioaccumulation Dynamics

In aquatic environments, TBBPA can be taken up by organisms directly from the water (bioconcentration) and through the consumption of contaminated food (biomagnification). Studies have shown that TBBPA accumulates in a variety of aquatic species. researchgate.net For instance, concentrations in aquatic species from an e-waste recycling site ranged from 350 to 1970 pg/g wet weight, with invertebrates showing higher concentrations than fish. nih.gov

The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from the water, has been determined for several aquatic species. For the freshwater midge, Chironomus tentans, BCFs were found to range from 240 to 3200, depending on the organic carbon content of the sediment. canada.cawho.int This indicates that while TBBPA can accumulate in tissues, its bioaccumulation potential can be influenced by environmental factors. canada.ca Some studies suggest that TBBPA is highly bioaccumulative in certain aquatic invertebrates, with field-determined bioaccumulation factors (BAFs) reaching or exceeding 5000. nih.gov However, other research indicates that TBBPA does not meet the criteria for a bioaccumulative or very bioaccumulative substance under some regulatory frameworks. ospar.org

Interestingly, some studies have observed trophic dilution, where TBBPA concentrations decrease at higher trophic levels in an aquatic food web. nih.gov This is in contrast to the biomagnification typically seen with other persistent organic pollutants.

Interactive Data Table: Bioconcentration of TBBPA in Aquatic Organisms

| Species | Tissue/Organism | Bioconcentration Factor (BCF) | Biota-Sediment Accumulation Factor (BSAF) | Concentration (ng/g ww) |

| Mud Carp | Whole Body | - | >1 | 0.03 - 2.85 nih.gov |

| Northern Snakehead | Whole Body | - | >1 | 0.04 - 1.30 nih.gov |

| Aquatic Invertebrates | Whole Body | - | >1 | Higher than fish species nih.gov |

| Freshwater Midge | Whole Organism | 240 - 3200 canada.cawho.int | - | - |

| Fish Species | Various Tissues | - | - | 0.84 (Mud Carp), 0.38 (Northern Snakehead) nih.gov |

Terrestrial Bioaccumulation and Trophic Transfer

In terrestrial ecosystems, TBBPA can also accumulate in organisms. Studies have shown its presence in the tissues of poultry, with evidence of trophic level amplification effects in the terrestrial food chain. acs.org For example, high levels of TBBPA and its derivatives have been found in chickens from areas near BFR manufacturing plants. acs.org

Long-term field studies have investigated the fate of TBBPA in soil-plant systems. After more than three years, TBBPA was nearly absent from the surface soil layer, indicating dissipation and transformation. acs.orgnih.gov Plants can take up TBBPA from the soil, with accumulation primarily occurring in the roots. nih.gov The presence of certain plants, like reeds, can enhance the dissipation of TBBPA in soil. nih.gov

Long-Range Environmental Transport Potential

While TBBPA is primarily released into the environment near manufacturing and disposal sites, there is evidence of its potential for long-range transport. flemingcollege.caospar.org Emissions to the air are generally lower than to water, and most airborne TBBPA is expected to be deposited near its source. ospar.org However, TBBPA can adsorb strongly to atmospheric particulates, and the movement of these particles can facilitate its transport over longer distances. ospar.org This is supported by the detection of TBBPA in a single air sample from the Russian Arctic at a concentration of 70 pg/m³. ospar.org Its detection in Arctic vegetation and predatory birds in Greenland also points to its potential for long-range transport and subsequent bioaccumulation in remote ecosystems. tandfonline.com

Environmental Degradation and Transformation Pathways

Once released into the environment, TBBPA can undergo various degradation and transformation processes, including photolysis and biodegradation. flemingcollege.ca

Photolytic Degradation Mechanisms and Kinetics (e.g., Role of Dissolved Organic Matter)

Photolysis, or degradation by light, is a significant pathway for the breakdown of TBBPA in aquatic environments. tandfonline.com Under simulated solar light, TBBPA can be degraded through several photochemical processes. litcatal.comacs.org The primary pathways include magnetic isotope effect (MIE)-hydrolysis, oxidation by singlet oxygen, and reductive debromination. acs.orgnih.gov These processes lead to the formation of various transformation products, including hydroxyl-tribromobisphenol A, 2,6-dibromophenol (B46663), and other isopropylphenol derivatives. litcatal.comnih.gov

The rate of photolysis is influenced by factors such as pH and the presence of dissolved organic matter (DOM). tandfonline.com Studies have shown that the degradation rate of TBBPA is pH-dependent, with its acidic form degrading more slowly. tandfonline.com Dissolved organic matter can have a complex role; it may slightly reduce the rate of photodegradation through inner-filter effects, but it can also influence the types and distribution of the photoproducts formed. tandfonline.com

Biodegradation Processes (Aerobic and Anaerobic)

TBBPA can be biodegraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. mdpi.com

Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation pathway for TBBPA is reductive debromination, where bromine atoms are removed from the molecule. asm.orgacs.org This process has been observed in various environments, including freshwater and marine sediments, and during the anaerobic treatment of sewage sludge. canada.caasm.org Complete dehalogenation of TBBPA under anaerobic conditions leads to the formation of bisphenol A (BPA). asm.orgacs.orgnih.gov Several bacterial genera, including Desulfovibrio, Pseudomonas, Sphaerochaeta, and Sphingomonas, have been associated with the anaerobic degradation of TBBPA. mdpi.comrepec.org

Aerobic Biodegradation: While TBBPA itself is resistant to aerobic degradation, its primary anaerobic degradation product, BPA, can be mineralized under aerobic conditions. asm.orgnih.gov A sequential anaerobic-aerobic process has been proposed as an effective method for the complete biodegradation of TBBPA. asm.org In this two-step process, TBBPA is first reductively debrominated to BPA anaerobically, and then the resulting BPA is mineralized aerobically by bacteria such as the gram-negative strain WH1. asm.orgnih.gov In soil environments, aerobic transformation pathways for TBBPA can include oxidative skeletal cleavage and O-methylation. nih.govnih.gov Bacterial genera such as Bacillus, Erythrobacter, Pseudomonas, and Rhodococcus have been linked to the aerobic degradation of TBBPA. mdpi.comrepec.org

Interactive Data Table: Degradation of TBBPA

| Degradation Process | Conditions | Key Transformation Products | Factors Influencing Rate | Half-life |

| Photolysis | Simulated Solar Light | Hydroxyl-tribromobisphenol A, 2,6-dibromophenol litcatal.comnih.gov | pH, Dissolved Organic Matter tandfonline.com | Just over an hour tandfonline.com |

| Anaerobic Biodegradation | Oxygen-absent | Bisphenol A (BPA) asm.orgacs.org | Presence of specific microbial communities mdpi.com | - |

| Aerobic Biodegradation | Oxygen-present | (of BPA) 4-hydroxybenzoic acid, 4-hydroxyacetophenone nih.gov | Presence of specific microbial communities mdpi.com | - |

| Soil Dissipation | Unplanted Submerged Soil | Various metabolites via multiple pathways nih.gov | Presence and type of plants nih.gov | 20.8 days nih.gov |

| Soil Dissipation | Reed-planted Soil | Monomethyl TBBPA nih.gov | Presence and type of plants nih.gov | 11.4 days nih.gov |

Other Abiotic and Biotic Transformation Products

Tetrabromobisphenol A (TBBPA) undergoes a variety of transformation processes in the environment, leading to the formation of numerous degradation products. These transformations can be broadly categorized as abiotic, driven by physical or chemical factors, and biotic, mediated by living organisms. The resulting products often have different chemical properties and toxicological profiles compared to the parent compound.

Under abiotic conditions, such as photolysis (degradation by light), TBBPA can break down into several products. nih.govscispace.com Direct and indirect photodegradation in water can lead to debromination, the cleavage of the C1-C7 or C7-C13 bonds, and cyclization. nih.gov The main products of photodegradation often include OH-adducts, Br-substitution products, H-abstraction products, and debrominated compounds. nih.gov For instance, studies have identified hydroxyl-tribromobisphenol A as a major intermediate during TBBPA photolysis. scispace.com Other identified photooxidation products include 2,6-dibromophenol and various isopropylphenol derivatives. scispace.com The presence of dissolved organic matter can influence the distribution of photoproducts, suggesting that different degradation pathways may occur depending on the environmental matrix. tandfonline.com Ozonation is another abiotic process that rapidly removes TBBPA from water, primarily through the cleavage of the central carbon atom and cleavage of the benzene (B151609) ring, which is accompanied by debromination. plos.org

Biotic transformations of TBBPA are mediated by microorganisms and can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. nih.govasm.org In anaerobic environments, a common transformation pathway is reductive debromination, where bromine atoms are sequentially removed from the TBBPA molecule. nih.govresearchgate.net This process can ultimately lead to the formation of bisphenol A (BPA). asm.orgresearchgate.net Intermediates in this pathway include tribromobisphenol A, dibromobisphenol A, and monobromobisphenol A. researchgate.net

Under aerobic conditions, microorganisms can employ different degradation strategies. nih.gov One identified pathway is O-methylation, which results in the formation of TBBPA monomethyl ether (TBBPA MME) and TBBPA dimethyl ether (TBBPA DME). nih.govnih.gov In nitrifying activated sludge, TBBPA can undergo transformation through several pathways, including type II ipso-substitution, oxidative skeletal cleavage, and O-methylation. acs.orgnih.gov This can lead to the formation of single benzene ring metabolites, O-methyl TBBPA ether, and nitro compounds. acs.orgacs.org Abiotic nitration by nitrite, a product of ammonia-oxidizing microorganisms, can also lead to the formation of mono- and dinitro-brominated forms of bisphenol A. acs.orgnih.gov

Over 100 different degradation products and metabolites of TBBPA have been identified from various transformation processes. researchgate.netnih.gov The most common transformation pathways are debromination and the cleavage of the bond between the two phenyl groups (β-scission). researchgate.netnih.gov This leads to a prevalence of less brominated compounds such as bisphenol A, 2,6-dibromo-4-isopropylphenol, 2,6-dibromo-4-hydroxyl-phenol, and 2,6-dibromophenol. researchgate.netnih.gov

The tables below summarize some of the key abiotic and biotic transformation products of TBBPA identified in various studies.

Interactive Table: Abiotic Transformation Products of TBBPA

| Transformation Process | Key Products Identified | Reference(s) |

| Photodegradation | Hydroxyl-tribromobisphenol A, 2,6-Dibromophenol, Isopropylphenol derivatives, OH-adducts, Br-substitution products | nih.govscispace.com |

| Ozonation | 2,4,6-tribromophenol, Products from central carbon atom cleavage and benzene ring cleavage | plos.org |

| Abiotic Nitration | Mono- and dinitro-brominated forms of bisphenol A, 2,6-dibromo-4-nitrophenol | acs.org |

Interactive Table: Biotic Transformation Products of TBBPA

| Condition | Transformation Pathway | Key Products Identified | Reference(s) |

| Anaerobic | Reductive Debromination | Tribromobisphenol A, Dibromobisphenol A, Monobromobisphenol A, Bisphenol A (BPA) | nih.govasm.orgresearchgate.net |

| Aerobic | O-methylation | TBBPA monomethyl ether (TBBPA MME), TBBPA dimethyl ether (TBBPA DME) | nih.govnih.gov |

| Nitrifying Activated Sludge | Oxidative Skeletal Cleavage, O-methylation | Single benzene ring metabolites, O-methyl TBBPA ether, Nitro compounds | acs.orgacs.org |

Human Exposure Assessment to Tetrabromobisphenol a

Major Routes of Human Exposure

Humans can be exposed to TBBPA through diet, the indoor environment, and skin contact.

Dietary Ingestion (Food and Water Consumption)

Dietary ingestion is considered a primary route of human exposure to TBBPA. nih.govmdpi.com The compound has been detected in various food items, which is attributed to its lipophilic nature, allowing it to accumulate in the fat of animals and plants that humans consume. nih.gov For instance, TBBPA has been found in fish and other seafood. atamanchemicals.com A study by the European Food Safety Authority (EFSA) that examined 344 food samples from the "fish and other seafood" group concluded that the current dietary exposure to TBBPA in the European Union does not pose a significant health concern. wikipedia.org In the Fifth Chinese Total Diet Study, TBBPA was traceable in approximately 83% of the food samples analyzed. nih.gov While generally not found in water samples, TBBPA has been detected in various types of water, including tap water and bottled water. nih.govatamanchemicals.com

Inhalation and Ingestion of Indoor Dust

Inhalation and ingestion of indoor dust represent another significant pathway for human exposure to TBBPA. nih.govnih.gov TBBPA is used in a wide range of consumer products, including electronics, furniture, and textiles, from which it can be released into the indoor environment and accumulate in dust. nih.govca.gov Several studies have documented the presence of TBBPA in indoor dust from various microenvironments such as homes, offices, schools, and cars. ca.govnih.gov

Concentrations of TBBPA in indoor dust can vary significantly. A study in South Korea found TBBPA concentrations in indoor dust ranging from 78.87 to 463.81 ng/g. nih.gov Another report from a waste electronic recycling site showed higher concentrations in indoor dust (3435 ng/g dw) compared to outdoor dust (1998 ng/g dw). nih.gov A comparative study across twelve countries reported that the highest TBBPA concentrations in house dust were found in Japan, followed by South Korea and China. nih.gov

Infants and young children may have higher exposure to TBBPA from dust due to their tendency to crawl and play on the floor and to put their hands and objects in their mouths. nih.govca.gov It is estimated that dust ingestion can be a particularly important exposure pathway for this age group. nih.govscispace.com

| Location | Sample Type | Concentration Range (ng/g) | Reference |

|---|---|---|---|

| South Korea | Indoor Dust | 78.87 - 463.81 | nih.gov |

| China (e-waste site) | Indoor Dust | 3435 (dw) | nih.gov |

| Japan | House Dust | Median: 140 | nih.gov |

| South Korea | House Dust | Median: 84 | nih.gov |

| China | House Dust | Median: 23 | nih.gov |

Dermal Contact and Absorption

One study using a parallelogram approach, which combines in vitro data from human and rat skin with in vivo data from rats, predicted that up to 6% of dermally applied TBBPA may be bioavailable to humans. osti.govnih.gov In ex vivo human skin, it was found that 53% of the applied TBBPA was absorbed into the skin, with 0.2% penetrating through it over a 24-hour period. nih.gov These findings indicate that TBBPA is dermally bioavailable, even after washing, and that this exposure route should not be overlooked, especially for children who have more frequent contact with surfaces. nih.govnih.gov

Human Biomonitoring Studies and Detected Levels

Human biomonitoring studies have confirmed the presence of TBBPA in various human biological fluids and tissues, providing evidence of widespread exposure. nih.govnih.gov

Occurrence in Human Biological Fluids (e.g., Blood, Serum, Plasma)

TBBPA has been detected in human blood, serum, and plasma samples. nih.govatamanchemicals.com Generally, TBBPA concentrations in serum are found to be below 0.8 μg/L. nih.gov In a Canadian study on pregnant women, TBBPA was detected in serum at a concentration of 0.3 ng/L, while other studies have reported higher levels of ≥480 ng/L in human sera. nih.gov A study of Korean mothers' serum collected between 2009 and 2010 reported a mean level of 10.7 ng/g lipid weight (lw). nih.gov TBBPA has also been found in the plasma of Japanese men at a mean concentration of 950 pg/g fresh weight. frontiersin.org

| Matrix | Population | Concentration | Reference |

|---|---|---|---|

| Serum | General Population | < 0.8 μg/L | nih.gov |

| Serum | Pregnant Women (Canada) | 0.3 ng/L | nih.gov |

| Serum | Korean Mothers (2009-2010) | Mean: 10.7 ng/g lw | nih.gov |

| Plasma | Japanese Men | Mean: 950 pg/g fw | frontiersin.org |

Presence in Human Tissues (e.g., Breast Milk, Adipose Tissue, Umbilical Cord Serum)

Due to its lipophilic nature, TBBPA can accumulate in lipid-rich tissues. nih.gov Consequently, it has been detected in breast milk, adipose tissue, and umbilical cord serum, indicating prenatal and postnatal exposure. atamanchemicals.comnih.govmdpi.com

Breast Milk: The presence of TBBPA in breast milk is a significant route of exposure for nursing infants. nih.gov Studies from various countries have reported a range of TBBPA concentrations in breast milk. In a study from Beijing, China, TBBPA was detected in 64% of 111 breast milk samples, with a median level of 1.57 ng/g lw. nih.gov Another Chinese study across 12 provinces found a mean level of 0.93 ng/g lipid weight. nih.gov In Japan, a higher level of 3.0 ng/g lw was recorded in 64 breast milk samples. nih.gov A study in Boston, USA, found TBBPA in 35% of breast milk samples collected. nih.gov

Adipose Tissue: As a fat-soluble compound, TBBPA is expected to accumulate in adipose tissue. nih.gov Research has confirmed its presence in human adipose tissue, reflecting cumulative exposure over time. nih.gov

Umbilical Cord Serum: The detection of TBBPA in umbilical cord serum confirms that the compound can cross the placental barrier, leading to fetal exposure. atamanchemicals.comnih.gov This indicates that exposure to TBBPA begins in utero.

| Matrix | Location | Detection Frequency | Concentration | Reference |

|---|---|---|---|---|

| Breast Milk | Beijing, China | 64% | Median: 1.57 ng/g lw | nih.gov |

| Breast Milk | 12 Provinces, China | - | Mean: 0.93 ng/g lw | nih.gov |

| Breast Milk | Japan | - | 3.0 ng/g lw | nih.gov |

| Breast Milk | Boston, USA | 35% | - | nih.gov |

| Adipose Tissue | - | Detected | nih.gov | |

| Umbilical Cord Serum | - | Detected | atamanchemicals.comnih.gov |

Development and Application of Exposure Biomarkers

The assessment of human exposure to Tetrabromobisphenol A (TBBPA) relies on the development and application of sensitive and specific biomarkers. Human biomonitoring, a key component in evaluating exposure to environmental pollutants, utilizes the measurement of TBBPA and its metabolites in various biological matrices. nih.gov This approach provides a direct measure of the internal dose and helps in understanding the extent of human contact with this flame retardant.

Biomarkers of TBBPA Exposure

The primary biomarkers for TBBPA exposure are the parent compound itself and its Phase II metabolites. nih.govresearchgate.net TBBPA is readily metabolized in the body, undergoing conjugation to form more water-soluble compounds that can be excreted. dtu.dk

This compound (TBBPA): The unmetabolized parent compound is a direct biomarker of exposure. It is frequently measured in human serum, plasma, and breast milk. nih.govmdpi.com Due to its lipophilic nature, concentrations in plasma or serum are often adjusted for lipid content to allow for comparison across different samples and matrices. nih.gov

TBBPA Glucuronide and Sulfate (B86663) Conjugates: Following exposure, TBBPA undergoes hepatic metabolism to form two major metabolites: TBBPA-glucuronide and TBBPA-sulfate. dtu.dk These conjugated metabolites are more water-soluble and are the primary forms of TBBPA excreted in urine. nih.govresearchgate.netresearchgate.net Consequently, they serve as crucial non-invasive biomarkers for assessing recent exposure.

Analytical Methods for Quantification

The accurate quantification of TBBPA and its metabolites in complex biological samples requires sophisticated analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and preferred method for the simultaneous analysis of TBBPA and its glucuronide and sulfate conjugates in human serum and urine. nih.govresearchgate.netepa.gov The technique offers high sensitivity and specificity, allowing for the detection of very low concentrations (in the range of pg/mL or pg/g). researchgate.netepa.gov LC-MS/MS has the advantage of analyzing TBBPA without the need for a derivatization step. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While also used, GC-based methods typically require an additional derivatization step to make TBBPA and its metabolites volatile enough for analysis. researchgate.net

Sample preparation often involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the biological matrix before instrumental analysis. nih.govresearchgate.net

Application in Human Biomonitoring Studies

Numerous studies have applied these biomarkers to quantify TBBPA exposure in various populations. These studies demonstrate widespread human exposure, although concentration levels can vary significantly.

One study involving 140 voluntary donors in Hong Kong detected TBBPA conjugates in all urine samples analyzed. nih.govresearchgate.net The concentrations ranged from 0.19 to 127.24 µ g/g-creatinine . nih.govresearchgate.net The parent TBBPA compound was also quantified in over 85% of the paired plasma and urine samples. nih.govresearchgate.net A key finding from this research was the strong correlation observed between TBBPA levels in plasma and the total amount of TBBPA-related compounds (parent and metabolites) in urine, validating the use of urinary metabolites as reliable indicators of internal exposure. nih.govresearchgate.net

Other studies have reported varying concentrations in different populations. For instance, a study in three Chinese cities found median TBBPA concentrations in urine to be 0.0793 µg/L in Shehong, 0.633 µg/L in Nantong, and 1.15 µg/L in Chengdu. nih.gov Biomonitoring studies measuring TBBPA in blood have found that serum concentrations are typically below 0.8 μg/L. nih.gov However, levels can differ; a Canadian study on pregnant women detected TBBPA at a lower concentration of 0.3 ng/L, while other studies have reported higher levels of ≥480 ng/L in human sera. nih.gov

Table 1: Selected Human Biomonitoring Data for TBBPA and its Metabolites

| Biomarker | Matrix | Population/Location | Concentration Range |

| TBBPA Conjugates | Urine | Hong Kong | 0.19 - 127.24 µg/g creatinine |

| TBBPA | Urine | Chengdu, China | 1.15 µg/L (median) |

| TBBPA | Urine | Nantong, China | 0.633 µg/L (median) |

| TBBPA | Urine | Shehong, China | 0.0793 µg/L (median) |

| TBBPA | Serum | General Population | Typically < 0.8 µg/L |

| TBBPA | Serum | Canada (Pregnant Women) | 0.3 ng/L |

| TBBPA | Serum | Various Studies | ≥480 ng/L |

Potential Future Biomarkers

Research is also exploring potential biomarkers of effect, which indicate a biological response to a chemical exposure. For TBBPA, studies have investigated metabolic disturbances in response to exposure. nih.gov For example, changes in the levels of endogenous metabolites such as lactate (B86563) and dopa have been identified as potential indicators of TBBPA exposure in experimental models. nih.gov Furthermore, alterations in the expression of certain enzymes, like matrix metalloproteinases (MMPs), have been observed in response to TBBPA, suggesting they could serve as potential biomarkers of biological effect. nih.gov These areas of research are still developing but may provide more comprehensive tools for future exposure and risk assessments.

Toxicological Profiles and Mechanisms of Action of Tetrabromobisphenol a

General Toxicological Considerations

The toxicological assessment of TBBPA involves understanding its effects over different exposure durations and the utility of various experimental models in characterizing its potential hazards.

Comparative Analysis of Acute Versus Chronic Toxicity

The toxicity of TBBPA varies significantly between acute and chronic exposure scenarios. Acute toxicity studies often demonstrate that TBBPA has low acute toxicity. researchgate.net For instance, in aquatic organisms, TBBPA is more acutely toxic than its metabolites, bisphenol A (BPA) and TBBPA dimethyl ether (TBBPA DME), causing 100% mortality in zebrafish embryos at concentrations of 3 µM and 1.5 µM by 3 and 5 days post-fertilization, respectively. nih.gov However, chronic exposure to TBBPA, even at low levels, may lead to more severe consequences. researchgate.netmdpi.com

Long-term exposure to TBBPA has been associated with a range of adverse effects, including endocrine disruption, neurobehavioral changes, immunotoxicity, oxidative stress, and apoptosis. researchgate.net Studies have shown that chronic exposure can lead to reproductive toxicity in male rodents, with significant negative effects on sperm count and alterations in thyroid hormone levels. mdpi.com The duration of exposure appears to be a critical factor, with longer exposure periods showing more significant effects. mdpi.com This suggests that while the immediate risk from a single, high-dose exposure may be low, the cumulative effects of prolonged exposure to lower concentrations are of greater toxicological concern.

Utility of In Vitro and In Vivo Experimental Models

Both in vitro (cell-based) and in vivo (animal-based) experimental models have been instrumental in elucidating the toxicological profile of TBBPA. In vitro studies are valuable for investigating specific cellular and molecular mechanisms of toxicity. nih.gov For example, cell-based assays have been used to demonstrate that TBBPA can induce oxidative stress in human cells and interfere with hormonal signaling pathways. mdpi.com These models allow for high-throughput screening and detailed mechanistic investigations that are not always feasible in whole-animal studies. researchgate.net

Endocrine Disrupting Potentials and Pathways

A significant area of concern regarding TBBPA is its potential to act as an endocrine-disrupting chemical (EDC), interfering with the body's hormonal systems.

Disruption of Thyroid Hormone Homeostasis (e.g., T3, T4, TSH Levels, UDP-glucuronosyltransferase Induction)

TBBPA has been shown to interfere with the thyroid hormone system at multiple levels. eur.nl It can alter the circulating levels of thyroid hormones, including triiodothyronine (T3) and thyroxine (T4), as well as thyroid-stimulating hormone (TSH). mdpi.comeur.nl Studies in zebrafish larvae have demonstrated that TBBPA exposure can lead to increased T4 content and decreased T3 content, accompanied by changes in the expression of genes related to thyroid function. eur.nl Similarly, a meta-analysis of studies in male rodents found that TBBPA exposure reduced the levels of T3, T4, and TSH. mdpi.com

One of the mechanisms by which TBBPA is thought to disrupt thyroid hormone homeostasis is through the induction of UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com These enzymes are involved in the metabolism and elimination of thyroid hormones. By inducing UGTs, TBBPA may accelerate the clearance of thyroid hormones from the body, leading to lower circulating levels. Research has identified specific UGT isoforms, such as UGT1A1 and UGT1A9, as being primarily responsible for the glucuronidation of TBBPA in humans.

| Model Organism | Effect on T3 | Effect on T4 | Effect on TSH | Reference |

|---|---|---|---|---|

| Zebrafish Larvae | Decreased | Increased | Upregulated (tshβ mRNA) | eur.nl |

| Male Rodents (Meta-analysis) | Reduced | Reduced | Reduced | mdpi.com |

| Wistar Rats | Increased (in males) | Decreased | - | mdpi.com |

Estrogenic and Antiandrogenic Activities

TBBPA has demonstrated both estrogenic and antiandrogenic activities in various experimental models. Some studies suggest that TBBPA can mimic the effects of estrogen, potentially disrupting the endocrine system. For example, TBBPA has been shown to enhance the proliferation of estrogen-dependent cells. However, other research indicates that TBBPA has a relatively low capacity to interact with or stimulate estrogen receptors (ESR1 and ESR2) compared to natural estrogens. mdpi.com

In addition to its estrogenic potential, TBBPA has been reported to possess antiandrogenic activity. It has been shown to reduce testosterone-dependent androgen receptor (AR) activation. A study using a human cell-based reporter gene assay found that at a concentration of 10 μM, TBBPA reduced testosterone-dependent AR activation by 37%. Data from the ToxCast program also indicates that TBBPA is active in some androgen receptor assays. mdpi.com

| Activity | Experimental Finding | Model System | Reference |

|---|---|---|---|

| Estrogenic | Enhanced proliferation of estrogen-dependent MtT/E-2 cells. | Rat pituitary tumor cell line | |

| Estrogenic | Classified as active in 1 out of 19 ESR1 and ESR2 assays. | ToxCast in vitro assays | mdpi.com |

| Antiandrogenic | Reduced testosterone-dependent AR activation by 37% at 10 μM. | HEK-293 cell-based reporter gene assay | |

| Antiandrogenic | Classified as active in 2 out of 10 AR assays. | ToxCast in vitro assays | mdpi.com |

Modulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis

The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for reproductive function. Emerging evidence suggests that TBBPA can modulate the HPG axis, thereby affecting reproductive health. researchgate.net The HPG axis involves a complex interplay of hormones from the hypothalamus (Gonadotropin-releasing hormone, GnRH), the pituitary gland (luteinizing hormone, LH, and follicle-stimulating hormone, FSH), and the gonads (estrogen and testosterone).

Studies in vertebrates have indicated that TBBPA can affect the HPG axis. researchgate.net For instance, research in Wistar rats showed that TBBPA exposure led to an increased weight of the testis and male pituitary. mdpi.com A study using primary pituitary cell cultures from Atlantic cod found that TBBPA could affect the expression of reproduction-related genes. While much of the research on the effects of bisphenols on the HPG axis has focused on BPA, mdpi.com the findings for TBBPA suggest that it also has the potential to disrupt this crucial endocrine pathway. researchgate.net

Interaction with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Gamma - PPARγ)

Tetrabromobisphenol A (TBBPA) has been identified as a ligand and partial agonist for the human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov This interaction is significant as PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism.

Binding and Activation:

Experimental evidence demonstrates that TBBPA can competitively inhibit the binding of known PPARγ agonists, such as rosiglitazone, to the receptor. nih.gov The binding affinity of TBBPA to human PPARγ, while present, is lower than that of potent synthetic agonists. For instance, the half-maximal inhibitory concentration (IC50) for TBBPA has been reported to be 0.7 μM, compared to 12.0 nM for rosiglitazone. nih.gov

Upon binding, TBBPA acts as a partial agonist, meaning it activates the receptor but to a lesser extent than a full agonist. This has been demonstrated in studies showing TBBPA's ability to induce adipogenesis, a well-established PPARγ-regulated process, in 3T3-L1 preadipocytes. nih.gov The agonistic activity of TBBPA on PPARγ is not limited to human receptors; it has also been shown to activate zebrafish and Xenopus PPARγ receptors. nih.govresearchgate.net

The degree of halogenation in bisphenol A analogs appears to influence their interaction with PPARγ. Research suggests that bulkier, brominated BPA analogs like TBBPA have a greater capacity to activate PPARγ. researchgate.net

Table 1: Comparative Binding Affinities to Human PPARγ

| Compound | IC50 Value |

|---|---|

| Rosiglitazone | 12.0 nM |

| TBBPA | 0.7 μM |

| TCBPA | 6.0 μM |

IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand.

While some studies have demonstrated TBBPA's ability to activate PPARγ in cell-free assays, other research using intact human hepatocellular carcinoma (HepG2) cells suggests that the toxic effects of TBBPA in these cells may occur through a PPARγ-independent mechanism. nih.gov Further investigation is needed to fully elucidate the downstream cellular effects of TBBPA-induced PPARγ activation.

Neurotoxicity and Neurobehavioral Manifestations

This compound has been shown to exert neurotoxic effects, impacting neurodevelopment and leading to a range of neurobehavioral changes.

Developmental Neurotoxicity

TBBPA has been identified as a developmental neurotoxicant. mdpi.comnih.gov Exposure during critical developmental periods, such as gestation and lactation, can have lasting consequences on the developing brain. mdpi.comnih.gov Studies in animal models have shown that perinatal exposure to TBBPA can affect neurodevelopment and subsequent behavior in offspring. mdpi.comnih.gov Evidence suggests that TBBPA can disrupt endocrine signaling, including thyroid hormone signaling, which is critical for normal brain development and can lead to cognitive impairments. mdpi.com

Alterations in Locomotor, Cognitive, and Social Behaviors

Exposure to TBBPA has been linked to sex-specific alterations in locomotor activity, cognitive function, and social behaviors. mdpi.comnih.gov

Locomotor Activity: In female mice, perinatal exposure to TBBPA has been observed to cause a deterioration of motor ability. mdpi.comnih.gov Male mice also exhibit impairments in motor function following similar exposure. mdpi.comnih.gov

Cognitive Function: Male offspring exposed to TBBPA during development have shown memory impairments. mdpi.comnih.gov Acute exposure in adult male mice has also been shown to alter memory-related behaviors. nih.gov

Social Behavior: TBBPA exposure can negatively impact social interaction. In male mice, perinatal exposure led to a decrease in social interaction, specifically affecting sniffing behavior. mdpi.com However, it did not appear to affect social novelty. mdpi.com

Table 2: Summary of TBBPA-Induced Neurobehavioral Alterations in Animal Models

| Behavioral Domain | Observed Effect | Sex-Specific Findings |

|---|---|---|

| Locomotor Activity | Deterioration of motor function. mdpi.comnih.gov | Observed in both males and females. mdpi.comnih.gov |

| Cognitive Function | Memory impairment. mdpi.comnih.govnih.gov | Primarily observed in males. mdpi.comnih.gov |

| Social Behavior | Decreased social interaction (sniffing). mdpi.com | Primarily observed in males. mdpi.com |

| Anxiety-like Behavior | Increased anxiety-like behavior. nih.gov | Observed in male offspring. nih.gov |

Effects on Central Nervous System Barrier Permeability (e.g., Blood-Brain Barrier)

TBBPA has been shown to alter the function of ATP-binding cassette (ABC) transporters at the blood-brain barrier (BBB). nih.gov These transporters are crucial for maintaining the integrity of the BBB and controlling the passage of substances into and out of the central nervous system.

Specifically, low concentrations of TBBPA have been found to decrease the transport activity of breast cancer resistance protein (BCRP) in both male and female rats. nih.govmdpi.com Furthermore, TBBPA exposure elicits a sex-dependent response in P-glycoprotein (P-gp) transport activity, increasing it in males and decreasing it in females. nih.gov These alterations in BBB permeability can disrupt brain homeostasis and increase the brain's vulnerability to other xenobiotics. nih.govmdpi.com The effects on male P-gp transport appear to be mediated by PPARγ. nih.gov

Modulation of Neurotransmitter Systems (e.g., GABAergic, Cholinergic, Serotonergic)

The direct effects of TBBPA on specific neurotransmitter systems like the GABAergic, cholinergic, and serotonergic systems are an area of ongoing research. While direct modulation has not been extensively detailed, the observed behavioral changes, such as increased anxiety, suggest potential interactions with these systems. For instance, the GABAergic system is a primary regulator of anxiety. The cholinergic system is integral to cognitive functions like learning and memory, which are affected by TBBPA.

Neuronal Injury and Cellular Apoptosis

TBBPA has been shown to be cytotoxic to various neuronal cell types, including neural stem cells, neurons, and astrocytes, with neural stem cells exhibiting greater sensitivity. sci-hub.stnih.govresearchgate.net The mechanism of TBBPA-induced neurotoxicity often involves the induction of apoptosis, or programmed cell death. researchgate.nettandfonline.com

Studies have demonstrated that TBBPA-induced apoptosis in neural stem cells is associated with increased generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. sci-hub.stnih.govresearchgate.net At the molecular level, the c-Jun N-terminal kinase (JNK)-p53 pathway has been identified as a mediator of this apoptotic process. sci-hub.stnih.gov These findings suggest that TBBPA's adverse effects on hippocampal neurogenesis may stem from the inhibition of neural stem cell expansion due to apoptosis. sci-hub.stnih.gov

Reproductive and Developmental Toxicity of this compound

This compound (TBBPA) has been scrutinized for its potential to adversely affect reproductive health and developmental processes. As an endocrine-disrupting chemical, its structural similarity to hormones like estrogen and thyroxine allows it to interfere with normal physiological functions. mdpi.comwikipedia.org

Effects on Male Reproductive System Health (e.g., Sperm Quality, Hormone Levels)

Emerging evidence indicates that TBBPA exposure can negatively impact the male reproductive system. Studies have associated TBBPA with diminished sperm quality, including reduced sperm concentration and motility. nih.gov Furthermore, exposure to TBBPA has been linked to alterations in the levels of crucial sex hormones. mdpi.com

Research in animal models has demonstrated that TBBPA can induce damage to reproductive organs and disrupt hormone levels. mdpi.com The reproductive toxicity of TBBPA is thought to be connected to oxidative stress, which can lead to a decrease in both the quantity and quality of sperm. mdpi.com Some studies have shown that perinatal exposure to TBBPA has minimal impact on the morphology of testes, sperm, and other male reproductive organs in rats. nih.gov However, other research indicates that TBBPA exposure can lead to a decrease in sperm count and quality. nih.gov

Interactive Data Table: Effects of TBBPA on Male Reproductive Health

| Endpoint | Observation | Species | Reference |

|---|---|---|---|

| Sperm Quality | Reduced sperm concentration and motility. | N/A | nih.gov |

| Hormone Levels | Alterations in sex hormone levels. | N/A | mdpi.com |

| Reproductive Organs | Potential for damage to reproductive organs. | Animal Models | mdpi.com |

| Sperm Count | Decreased sperm count. | Rats | nih.gov |

| Testis Morphology | Minimal impact on morphology in some studies. | Rats | nih.gov |

Considerations for Female Reproductive Outcomes

The impact of TBBPA on female reproductive health is an area of growing concern. Exposure to bisphenols, including TBBPA, has been linked to various female reproductive disorders. mdpi.com These compounds can cause both structural and functional damage to the female reproductive system by interfering with hormones, activating receptors, and inducing oxidative stress and DNA damage. mdpi.com

Studies have shown that TBBPA exposure can impair the maturation of oocytes, the female reproductive cells. mdpi.com This can lead to fertilization failure and subsequent issues with embryonic development. mdpi.com Specifically, TBBPA has been observed to cause defects in the spindle apparatus and chromosome alignment within oocytes. mdpi.com In animal studies, prenatal exposure to bisphenol analogues has been shown to negatively affect fertility in later life, potentially due to the disruption of early folliculogenesis. nih.gov Some of the observed issues in mice include reduced pregnancy rates and an increase in stillbirths. nih.gov Furthermore, TBBPA has been detected in human maternal serum, breast milk, and umbilical cord serum, indicating that it can be transferred from mother to fetus. nih.gov

Transgenerational and Perinatal Exposure Effects

The effects of TBBPA exposure during critical developmental windows, such as the perinatal period, and across generations are of significant scientific interest. Perinatal exposure to TBBPA has been shown to have sex-specific effects on brain development and behavior in mice. endocrine-abstracts.org These neurodevelopmental effects highlight the vulnerability of the developing organism to this compound. mdpi.com